molecular formula C17H21NO4 B1681570 Scopolamine CAS No. 51-34-3

Scopolamine

カタログ番号: B1681570
CAS番号: 51-34-3
分子量: 303.35 g/mol
InChIキー: STECJAGHUSJQJN-XSZHVHBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Scopolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include cytochrome P-450 enzymes and other oxidative agents.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Oxidative demethylation products.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted this compound derivatives with modified pharmacological properties.

科学的研究の応用

Medical Uses

Scopolamine is utilized in several medical contexts:

  • Motion Sickness : this compound is effective in preventing nausea and vomiting associated with motion sickness. It is commonly administered via transdermal patches, oral solutions, or intravenously during surgical procedures .
  • Postoperative Nausea and Vomiting : It is often used to mitigate nausea following surgery, enhancing patient comfort .
  • Gastrointestinal Disorders : this compound can relieve gastrointestinal spasms and is employed in the management of conditions like irritable bowel syndrome and bowel colic .
  • Neurological Research : The compound serves as a tool in cognitive studies, particularly in understanding memory encoding and the effects of cholinergic blockade on cognitive functions .

Motion Sickness

A Cochrane Review analyzed 14 randomized controlled trials involving 1,025 subjects. Findings indicated that this compound was significantly more effective than placebo in preventing motion sickness symptoms. However, it did not demonstrate superiority over antihistamines or certain combinations of medications .

Cognitive Impairment Studies

This compound has been employed in research to induce temporary cognitive deficits in animal models, simulating conditions like Alzheimer's disease. Studies showed that this compound administration resulted in increased connectivity in specific brain regions while decreasing connectivity in others across various frequency bands (delta, alpha, beta, gamma) during neuroimaging assessments .

Data Table: Summary of this compound Applications

Application AreaDescriptionAdministration MethodEfficacy Evidence
Motion SicknessPrevents nausea and vomiting associated with movementTransdermal patch, oral, IVMore effective than placebo; comparable to antihistamines
Postoperative NauseaReduces nausea following surgical proceduresInjectionWidely used; effectiveness supported by clinical practice
Gastrointestinal SpasmsAlleviates spasms in the gastrointestinal tractOral or injectionEffective for conditions like irritable bowel syndrome
Cognitive ResearchInduces cognitive deficits for research on memory encodingVarious (in experimental settings)Used as a standard agent for studying memory impairment

Recent Developments

Recent advancements include the development of a fully synthetic route for producing this compound. This method enhances availability and reduces reliance on natural sources, which are susceptible to environmental factors affecting crop yields. The synthetic approach may facilitate further research into additional therapeutic uses for this compound beyond its current applications .

生物活性

Scopolamine, a tropane alkaloid derived from plants in the nightshade family, is primarily known for its anticholinergic properties. It acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), influencing various physiological processes. This article explores the biological activity of this compound, emphasizing its pharmacodynamics, therapeutic applications, and associated research findings.

This compound exerts its effects by blocking mAChRs in the central nervous system (CNS) and peripheral tissues. This antagonism leads to a reduction in cholinergic neurotransmission, which is crucial for various cognitive and physiological functions:

  • Cognitive Effects : this compound administration has been shown to induce transient cognitive impairment, mimicking symptoms observed in Alzheimer’s disease (AD). Studies indicate that this compound affects brain connectivity patterns, specifically increasing delta band connectivity while decreasing alpha, beta, and gamma band connectivity in healthy elderly subjects .
  • Antidepressant Effects : Recent research highlights this compound's rapid antidepressant effects in patients with major depressive disorder (MDD). It appears to enhance neuroplasticity and modulate glutamatergic signaling pathways .

Pharmacokinetics

This compound undergoes first-pass metabolism with a bioavailability of 20-40%. It reaches peak plasma concentration approximately 45 minutes post-administration and has an average half-life of about 5 hours. The drug is primarily metabolized by the CYP3A4 enzyme .

Therapeutic Applications

  • Motion Sickness : this compound is commonly used to prevent motion sickness. A meta-analysis indicated that it is more effective than placebo in reducing nausea and vomiting associated with motion sickness .
  • Antidepressant : this compound has shown promise as a rapid-acting antidepressant. In a clinical trial involving 40 patients with MDD, those receiving this compound demonstrated a significant reduction in depression severity compared to placebo . The study reported that 50% of patients in the this compound group achieved remission after six weeks.
  • Cognitive Impairment : Due to its ability to induce cognitive deficits, this compound is often used in research settings to model AD-related impairments .

Case Study 1: Antidepressant Efficacy

In a double-blind study by Khajavi et al., patients receiving oral this compound alongside citalopram exhibited greater reductions in Hamilton Depression Rating Scale scores compared to those receiving placebo. The remission rate was also significantly higher in the this compound group (34% vs. 0%) .

StudyTreatmentChange in HDRS17Remission Rate
Khajavi et al.This compound + Citalopram-17.9 [95% CI: -19.3; -16.6]34%
Placebo + Citalopram-14.7 [95% CI: -16.0; -13.4]0%

Case Study 2: Cognitive Connectivity

A study assessing the effects of this compound on brain activity using electroencephalography found that it significantly altered functional connectivity patterns similar to those seen in AD patients, particularly affecting the precuneus region .

Adverse Effects

Common side effects associated with this compound include:

  • Dry Mouth : Reported more frequently than with placebo.
  • Dizziness and Blurred Vision : Occurred in a notable percentage of participants during clinical trials .

特性

CAS番号

51-34-3

分子式

C17H21NO4

分子量

303.35 g/mol

IUPAC名

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13?,14?,15-,16+/m1/s1

InChIキー

STECJAGHUSJQJN-XSZHVHBUSA-N

不純物

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine);  (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine);  (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid);  hyoscyamine

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

異性体SMILES

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4

正規SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

外観

Solid powder

Color/Form

Viscous liquid

melting_point

59 °C
White powder;  mp: about 80 °C;  specific rotation: -14 deg at 20 °C/D (water) /N-oxide/

Key on ui other cas no.

51-34-3

物理的記述

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C;  freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

溶解性

1.0X10+5 mg/L
Crystals from acetone;  very sol in water and alcohol;  pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/
Sol in 9.5 parts water at 15 °C;  freely sol in alcohol, ether, chloroform, acetone;  sparingly sol in benzene, petroleum ether
Very soluble in hot water
In water, 1.0X10+5 mg/L, temp not specified

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Boro Scopol
Boro-Scopol
Hyoscine
Isopto Hyoscine
Kwells
Scoburen
Scopace
Scopoderm TTS
Scopolamine
Scopolamine Cooper
Scopolamine Hydrobromide
Transderm Scop
Transderm V
Transderm-V
Travacalm HO
Vorigeno

蒸気圧

7.18X10-9 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scopolamine
Reactant of Route 2
Scopolamine
Reactant of Route 3
Reactant of Route 3
Scopolamine
Reactant of Route 4
Scopolamine
Reactant of Route 5
Scopolamine
Reactant of Route 6
Reactant of Route 6
Scopolamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。